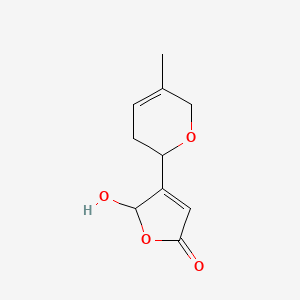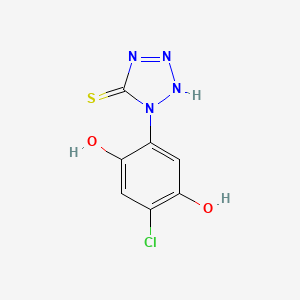
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a sulfanylidenetetrazolidinyl group, and a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common method includes the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . The reaction conditions often require cooling to 0°C and the use of solvents such as pyridine and dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques suitable for industrial scales.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonamides and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs with potential antifungal, antibacterial, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of quinone derivatives on biological systems, including their cytotoxicity and mechanisms of action.
Mécanisme D'action
similar compounds often exert their effects through interactions with cellular proteins and enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . The quinone moiety is known to participate in redox cycling, which can disrupt cellular processes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-Bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 6PPD-quinone (2-((4-methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione)
Uniqueness
2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a chloro substituent and a sulfanylidenetetrazolidinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other quinone derivatives that may lack these specific functional groups.
Propriétés
Numéro CAS |
143205-17-8 |
|---|---|
Formule moléculaire |
C7H5ClN4O2S |
Poids moléculaire |
244.66 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5ClN4O2S/c8-3-1-6(14)4(2-5(3)13)12-7(15)9-10-11-12/h1-2,13-14H,(H,9,11,15) |
Clé InChI |
SRSYKKJSEXPHOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)Cl)O)N2C(=S)N=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
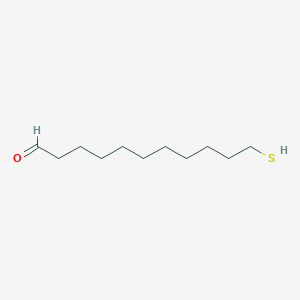

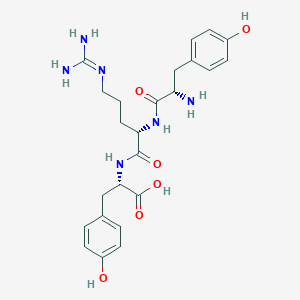
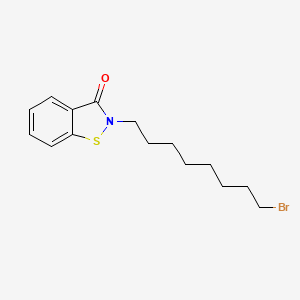
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
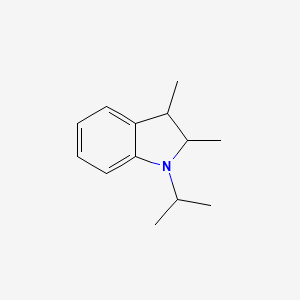
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

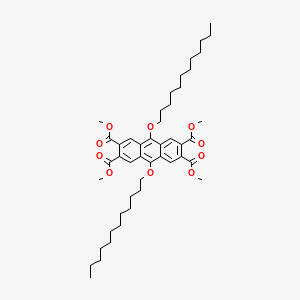
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
